tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol . It is a solid or semi-solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the bromopyridinyl group and the azetidine ring in the structure could potentially interact with various biological targets .
Pharmacokinetics
The compound’s molecular weight (32919 g/mol) suggests that it may have suitable properties for oral bioavailability .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The compound is stable under inert atmosphere and should be stored at 2-8°C .
Preparation Methods
The synthesis of tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate involves several steps. One common method includes the reaction of 3-bromopyridine-2-ol with tert-butyl azetidine-1-carboxylate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Scientific Research Applications
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate is used in various scientific research fields, including:
Comparison with Similar Compounds
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-((2-bromopyridin-3-yl)oxy)azetidine-1-carboxylate: This compound has a similar structure but with the bromine atom in a different position on the pyridine ring.
tert-Butyl 3-((4-bromopyridin-2-yl)oxy)azetidine-1-carboxylate: Another similar compound with the bromine atom in a different position.
Biological Activity
tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate (CAS: 1227381-94-3) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17BrN2O3
- Molecular Weight : 329.19 g/mol
- Purity : Typically reported at 95% or higher in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Its bromopyridine moiety is known to enhance lipophilicity and facilitate interactions with biological membranes, potentially increasing bioavailability and efficacy.
Anticancer Potential
Studies suggest that azetidine derivatives can exhibit anticancer activity through multiple mechanisms, including apoptosis induction and inhibition of tumor cell proliferation. The structural characteristics of this compound may contribute to such effects by modulating key signaling pathways involved in cancer progression.
Case Studies
A notable study explored the synthesis and biological evaluation of azetidine derivatives, including this compound. The findings indicated that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Study | Compound | Activity | Result |
---|---|---|---|
This compound | Anticancer | Induced apoptosis in cancer cell lines | |
Related azetidine derivatives | Antimicrobial | Effective against Gram-positive bacteria |
Safety and Toxicology
The safety profile of this compound has not been extensively characterized. However, related compounds have shown varying degrees of toxicity depending on their structure and dosage. Standard safety precautions should be observed when handling this compound, as indicated by its classification under GHS hazard statements for irritative properties .
Properties
IUPAC Name |
tert-butyl 3-(3-bromopyridin-2-yl)oxyazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMREHLSIQVEMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704121 |
Source
|
Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227381-94-3 |
Source
|
Record name | tert-Butyl 3-[(3-bromopyridin-2-yl)oxy]azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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